Ethyl octyl propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octyl propyl phosphate is an organophosphorus compound that belongs to the class of esters. Esters are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups. This compound is synthesized by the esterification of phosphoric acid with ethyl, octyl, and propyl alcohols. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl octyl propyl phosphate can be synthesized through the esterification of phosphoric acid with ethyl, octyl, and propyl alcohols. The reaction typically involves heating the alcohols with phosphoric acid in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the alcohols and phosphoric acid are mixed and heated. The reaction is monitored to ensure the complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl octyl propyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohols and phosphoric acid.
Oxidation: The compound can undergo oxidation reactions to form phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Ethyl alcohol, octyl alcohol, propyl alcohol, and phosphoric acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Ethyl octyl propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of ethyl octyl propyl phosphate involves the interaction of the ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of alcohols and phosphoric acid. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.
Comparison with Similar Compounds
Ethyl octyl propyl phosphate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.
Isopropyl benzoate: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of three different alkyl groups, which imparts distinct chemical and physical properties compared to other esters.
Properties
CAS No. |
62217-79-2 |
---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
ethyl octyl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-7-8-9-10-11-13-17-18(14,15-6-3)16-12-5-2/h4-13H2,1-3H3 |
InChI Key |
ZOWIODUPWXZSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.